3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine
Description
The compound 3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine is a highly conjugated aromatic system featuring multiple pyridyl and phenyl moieties. Its structure comprises a central phenyl ring substituted with pyridyl groups at the 3- and 5-positions, further extended via additional phenyl-pyridyl linkages. The extended π-conjugation may enhance electron transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) or as ligands in metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
3-[3-[4-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N4/c1-5-29(23-39-13-1)35-17-33(18-36(21-35)30-6-2-14-40-24-30)27-9-11-28(12-10-27)34-19-37(31-7-3-15-41-25-31)22-38(20-34)32-8-4-16-42-26-32/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCVEOVBABNNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CN=CC=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-[4-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine , also known by its CAS number 1116081-79-8, is a pyridine derivative with potential biological activity. Its complex structure suggests various pharmacological applications, particularly in cancer treatment and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions.
The chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C38H26N4 |
| Molecular Weight | 538.64 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 768.2 ± 55.0 °C |
| Flash Point | 324.0 ± 24.5 °C |
| LogP | 9.12 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- ACHN (renal cancer)
The compound exhibited IC50 values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN, indicating significant cytotoxicity against these cell lines .
Case Studies
- Study on Leukemia Cells : The compound was evaluated for its effects on leukemia cell lines, showing promising results with a growth inhibition percentage (GP) of 18.22% on K-562 cells .
- Breast Cancer Evaluation : In another study, the compound displayed a GP of 34.27% against T-47D breast cancer cells, suggesting its potential role in breast cancer therapy .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes:
- Alkaline Phosphatase (ALP) : The compound showed significant inhibitory activity against ALP with an IC50 value of 0.420 ± 0.012 μM , which is notably lower than standard inhibitors .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with target proteins involved in cancer progression:
- The compound demonstrated strong binding interactions with epidermal growth factor receptor (EGFR) and Src kinase, which are crucial in tumor growth signaling pathways.
Comparison with Similar Compounds
b. Substituent Effects
- Electron-Deficient Systems : The target compound’s pyridyl groups create an electron-deficient aromatic system, contrasting with the electron-rich dimethoxyphenyl groups in ’s pyrrolopyridine derivative. This difference impacts properties such as solubility (pyridyl groups may reduce solubility in polar solvents) and electronic behavior (enhanced charge transport) .
- Comparison with Sulfur-Containing Analogues: describes a pyrazolo[3,4-b]pyridine with dimethylamino and sulfur groups. The sulfur atoms and flexible amino substituents in ’s compound likely improve solubility but reduce thermal stability compared to the rigid, fully aromatic target compound .
Physical and Chemical Properties
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Piperidine, ethanol, reflux | 65–78 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 |
Basic: How is structural characterization performed for such complex pyridine derivatives?
Methodological Answer:
Multi-modal spectroscopy is essential:
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic proton environments (δ 7.0–9.0 ppm for pyridines) and substitution patterns .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- Elemental Analysis : Validates purity (>95% C, H, N concordance) .
Advanced: How do steric and electronic factors influence cross-coupling reactivity in poly-pyridine systems?
Methodological Answer:
- Steric hindrance : Bulky substituents (e.g., 3,5-dipyridinylphenyl groups) reduce coupling efficiency by impeding Pd catalyst access. Use bulky phosphine ligands (e.g., XPhos) to mitigate this .
- Electronic effects : Electron-deficient pyridines enhance oxidative addition rates in Pd-catalyzed reactions. Substituent position (para vs. meta) alters conjugation, as seen in studies on aminopyridine reactivity .
- Case Study : Ortho-substituted pyridines show 30% lower yields than para analogs due to steric clashes .
Advanced: What computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO-LUMO gaps (critical for optoelectronic applications) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or THF) to assess solubility and aggregation tendencies .
- TD-DFT : Predict UV-Vis absorption spectra; pyridine-based systems often show λₘₐₓ ~300–350 nm .
Data Contradiction: How to resolve discrepancies in spectroscopic data during synthesis?
Methodological Answer:
- Hypothesis Testing : If NMR signals conflict with expected structures:
- Re-run reactions under inert atmospheres to exclude oxidation byproducts.
- Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Reproducibility Checks : Variations in yields (e.g., 65% vs. 78%) may stem from trace moisture; ensure anhydrous solvents and rigorous drying of intermediates .
- Case Example : Contradictory IR data for C≡N groups were resolved by identifying residual solvent peaks via GC-MS .
Advanced: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Pyridine derivatives often degrade under UV light; store in amber vials at –20°C .
- Moisture Control : Hygroscopic intermediates require desiccators with P₂O₅ .
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) to assess decomposition pathways (e.g., hydrolysis or dimerization) .
Q. Table 2: Stability Profile
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 25°C, dark | <5 | None detected |
| 40°C, 75% RH | 22 | Hydrolyzed pyridine |
Advanced: How to design experiments to probe catalytic activity in metal-organic frameworks (MOFs)?
Methodological Answer:
- Coordination Studies : Use UV-Vis titration with metal salts (e.g., Ir³⁺ or Ru²⁺) to assess ligand-binding affinity .
- Surface Area Analysis (BET) : Compare MOF porosity before/after ligand incorporation; pyridine-based ligands often enhance CO₂ adsorption .
- Catalytic Testing : Evaluate turnover frequency (TOF) in model reactions (e.g., oxidation of alkanes) under controlled O₂ pressure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
